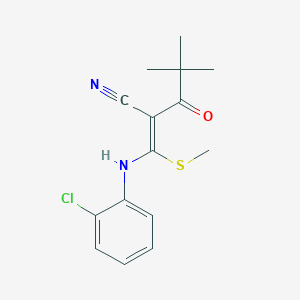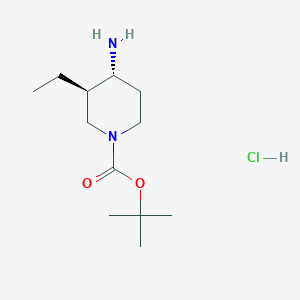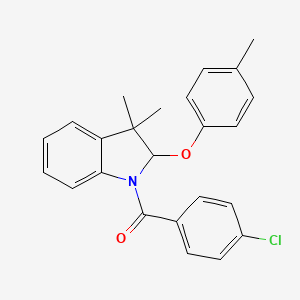
Quinine N,N'-Dioxide (7CI); Quinine Di-N-Oxide; Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8alpha,9R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinine N,N’-Dioxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to introduce the N-oxide groups. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of Quinine N,N’-Dioxide follows similar principles but on a larger scale. The process involves the use of large reactors where quinine is oxidized using hydrogen peroxide or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Quinine N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the N-oxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidized quinine derivatives.
Reduction: Quinine or partially reduced derivatives.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quinine N,N’-Dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Quinine N,N’-Dioxide involves its interaction with various molecular targets. The N-oxide groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of parasites or microbes. Additionally, the compound can interfere with the heme detoxification pathway in malaria parasites, similar to quinine .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: The parent compound, lacks N-oxide groups.
Chloroquine: Another antimalarial drug, structurally different but with similar biological activity.
Mefloquine: A quinine derivative with different substituents, used as an antimalarial.
Uniqueness
Quinine N,N’-Dioxide is unique due to the presence of N-oxide groups, which impart distinct chemical and biological properties. These groups enhance its redox activity and potentially increase its efficacy against certain pathogens compared to its parent compound .
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+,22?/m0/s1 |
Clave InChI |
BTIIQUQYRAFYJP-YFFAKUMASA-N |
SMILES isomérico |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
SMILES canónico |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)



![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)






![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
